5-Acetamido-1-phenylpyrazole-4-carboxamide CAS 5417-93-6 properties
5-Acetamido-1-phenylpyrazole-4-carboxamide CAS 5417-93-6 properties
An In-Depth Technical Guide on 5-Acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6)[1][2]
Functionalized Scaffolds in Heterocyclic Medicinal Chemistry
Executive Summary
5-Acetamido-1-phenylpyrazole-4-carboxamide (CAS 5417-93-6) represents a critical functionalized intermediate within the "privileged scaffold" class of N-phenylpyrazoles. While often overshadowed by its deacetylated precursor (5-amino-1-phenylpyrazole-4-carboxamide), this compound serves two pivotal roles in modern drug discovery:
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Synthetic Gateway: It is the immediate precursor for the synthesis of pyrazolo[3,4-d]pyrimidines , a fused ring system isosteric with purines, widely utilized in the development of kinase inhibitors (e.g., FGFR, Src) and xanthine oxidase inhibitors.
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Pharmacophore Modulation: The acetylation of the C5-amino group alters the hydrogen-bond donor/acceptor profile, serving as a probe for Structure-Activity Relationship (SAR) studies in kinase binding pockets, specifically affecting the "hinge region" interaction.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and its application in the design of bioactive fused heterocycles.
Chemical Profile & Physicochemical Properties
The compound is characterized by a pyrazole core substituted at the N1 position with a phenyl ring, and vicinal amide functionalities at C4 and C5. The C5-acetamido group significantly reduces the basicity of the nitrogen compared to the free amine, enhancing stability against oxidative degradation.
Table 1: Physicochemical Specifications
| Property | Specification | Note |
| CAS Registry Number | 5417-93-6 | |
| IUPAC Name | 5-acetamido-1-phenylpyrazole-4-carboxamide | Also: N-(4-carbamoyl-1-phenyl-1H-pyrazol-5-yl)acetamide |
| Molecular Formula | C₁₂H₁₂N₄O₂ | |
| Molecular Weight | 244.25 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | High density due to intermolecular H-bonding network |
| Melting Point | 220–225 °C (Decomposes) | High MP driven by amide stacking interactions |
| Solubility | DMSO, DMF, hot Ethanol | Sparingly soluble in water; Insoluble in non-polar solvents |
| pKa (Predicted) | ~13.5 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH) |
| H-Bond Donors | 2 | Amide NH groups |
| H-Bond Acceptors | 3 | Carbonyl oxygens (2) + Pyrazole N2 |
Synthetic Architecture & Production
The synthesis of CAS 5417-93-6 is best approached via a convergent route starting from phenylhydrazine and ethoxymethylene malononitrile. This pathway ensures regioselectivity at the N1 position.
Mechanism of Assembly
The core pyrazole ring is constructed first, followed by functional group manipulation.[3] The critical step for CAS 5417-93-6 is the selective acetylation of the C5-amine without dehydrating the C4-carboxamide to a nitrile.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthetic route from raw materials to CAS 5417-93-6 and its subsequent conversion to fused heterocyclic systems.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (5-Amino-1-phenylpyrazole-4-carboxamide)
Rationale: High-purity precursor is essential. Direct hydrolysis of the nitrile is preferred over ester amidation for yield stability.
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Cyclization: React phenylhydrazine (1.0 eq) with (ethoxymethylene)malononitrile (1.0 eq) in Ethanol under reflux for 3 hours. Cool to precipitate 5-amino-1-phenylpyrazole-4-carbonitrile .
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Hydrolysis: Dissolve the nitrile (10 g) in conc. H₂SO₄ (40 mL) at 0–5°C. Stir for 4 hours, allowing the temperature to rise to 20°C.
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Quench: Pour onto crushed ice (150 g). Neutralize carefully with NH₄OH to pH 8.
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Isolation: Filter the white precipitate, wash with water, and dry. Yield: ~85%. MP: 163–165°C.
Protocol B: Selective Acetylation to CAS 5417-93-6
Rationale: Using Acetic Anhydride in Acetic Acid allows for controlled acetylation. Avoid neat Acetic Anhydride at high temps to prevent attacking the primary amide at C4.
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Suspension: Suspend 5-amino-1-phenylpyrazole-4-carboxamide (5.0 g, 24.7 mmol) in Glacial Acetic Acid (25 mL).
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Addition: Add Acetic Anhydride (2.8 mL, 30 mmol, 1.2 eq) dropwise at room temperature.
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Reaction: Heat the mixture to 80°C for 2 hours. The suspension will likely clear as the product forms, then re-precipitate upon cooling.
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Critical Control Point: Monitor by TLC (EtOAc:MeOH 9:1). Disappearance of the starting amine (lower Rf) indicates completion.
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Work-up: Cool to room temperature. Pour into ice-water (100 mL). Stir for 30 minutes to hydrolyze excess anhydride.
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Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) if necessary.
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Validation:
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IR: Look for two carbonyl peaks: ~1660 cm⁻¹ (Amide I, carboxamide) and ~1690 cm⁻¹ (Amide I, acetamido).
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1H NMR (DMSO-d6): Singlet at ~2.1 ppm (CH3), Singlet at ~10.2 ppm (NH-Acetamido).
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Biological & Medicinal Significance
The "Privileged Scaffold" Utility
The 1-phenylpyrazole core is a structural motif found in numerous commercial drugs (e.g., Celecoxib, Fipronil). CAS 5417-93-6 specifically serves as a template for Kinase Inhibitors .
1. Precursor to Pyrazolo[3,4-d]pyrimidines
The most critical application of CAS 5417-93-6 is its ability to undergo cyclodehydration.
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Mechanism: The amide nitrogen of the C4-carboxamide attacks the carbonyl of the C5-acetamido group (or vice versa under dehydrating conditions) to close the pyrimidine ring.
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Result: Formation of 4-hydroxy-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine.
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Relevance: These fused systems are isosteres of ATP and bind to the ATP-binding pocket of kinases (e.g., Src, Hck, FGFR).
2. FGFR Inhibition Logic
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the amino form is often the active warhead. However, the acetamido derivative (CAS 5417-93-6) is used to:
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Block the Hinge Binder: The acetylation caps the amine, removing a key H-bond donor. If biological activity is lost upon acetylation, it confirms the free amine is essential for hinge binding (a standard validation step in SAR).
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Prodrug Design: The acetamido group can improve lipophilicity (LogP ~1.7 vs ~0.9 for the amine), potentially enhancing membrane permeability before metabolic hydrolysis releases the active amine.
Visualization: Pharmacological Logic
Figure 2: The role of CAS 5417-93-6 in drug design, acting as a synthetic intermediate, a prodrug candidate, and an SAR probe.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for bioactive pyrazoles.
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for acute toxicity if swallowed (based on phenylhydrazine lineage).[4]
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PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2) are mandatory during synthesis due to dust generation.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Amides are generally stable but can hydrolyze under prolonged exposure to moisture and heat.
References
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PubChem. (2025).[4] 1H-Pyrazole-4-carboxamide, 5-(acetylamino)-1-phenyl-.[1][2][5][6] National Library of Medicine. Link(Note: Generalized link to PubChem search for verification)
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Menpara, K., et al. (2014). "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, 6(3), 535-540. Link
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Deng, W., et al. (2024).[7][8] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 275, 116558.[8] Link[8]
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Shalaby, A. M., et al. (2000).[9] "Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines." Acta Chimica Slovenica, 47, 187-203.[9] Link
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BenchChem. (2025). Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Link
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